1-tert-Butyl-2-methylbenzene

Catalog No.
S702926
CAS No.
1074-92-6
M.F
C11H16
M. Wt
148.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butyl-2-methylbenzene

CAS Number

1074-92-6

Product Name

1-tert-Butyl-2-methylbenzene

IUPAC Name

1-tert-butyl-2-methylbenzene

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

InChI

InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3

InChI Key

AXHVNJGQOJFMHT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C

The exact mass of the compound 2-tert-Butyltoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23694. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-tert-Butyl-2-methylbenzene (CAS 1074-92-6), commonly referred to as 2-tert-butyltoluene, is a highly sterically hindered aromatic hydrocarbon featuring a bulky tert-butyl group adjacent to a methyl group on a benzene ring. Presenting as a clear, colorless to light yellow liquid with a boiling point of approximately 200°C and a density of 0.89 g/cm³, it serves as a specialized building block in organic synthesis[1]. Unlike its more common para-substituted counterpart, the ortho-positioning of the tert-butyl group (kinetic diameter ~6.8 Å) imparts massive steric strain, making it a premium precursor for sterically encumbered ligands, specialized fine chemicals, and targeted oxidation to ortho-substituted benzoic acids.

Attempting to substitute 1-tert-Butyl-2-methylbenzene with the vastly cheaper and more abundant 4-tert-butyltoluene (the para-isomer) fundamentally compromises any synthetic route requiring ortho-steric shielding. In procurement and process chemistry, the para-isomer offers zero steric hindrance at the benzylic methyl position, rendering it useless for synthesizing highly encumbered ortho-tert-butyl derivatives like 2-tert-butylbenzoic acid [1]. Furthermore, because standard industrial Friedel-Crafts alkylation of toluene heavily favors the para-isomer and completely excludes the ortho-isomer due to catalyst pore-size constraints, buyers cannot generate the 1,2-substitution pattern in situ and must procure 1-tert-Butyl-2-methylbenzene as a dedicated, specialized starting material.

Extreme Steric Strain for Ligand and Mechanistic Design

1-tert-Butyl-2-methylbenzene exhibits severe steric repulsion between the adjacent methyl and tert-butyl groups. Computational (B3LYP) and experimental thermochemical studies demonstrate that this ortho-substitution introduces approximately +27 kJ/mol of steric strain energy compared to its meta and para isomers [1].

Evidence DimensionSteric strain energy (Enthalpy of formation correction)
Target Compound Data+27 kJ/mol steric interaction penalty
Comparator Or Baseline3-tert-butyltoluene and 4-tert-butyltoluene (0 kJ/mol relative ortho-strain)
Quantified Difference+27 kJ/mol higher steric strain
ConditionsB3LYP calculations and Group Contribution (GC) experimental validation

This massive steric bulk makes the compound an indispensable building block for synthesizing highly encumbered transition metal ligands that require strict spatial shielding.

Exclusive Precursor for Ortho-tert-Butyl Functionalization

Standard Friedel-Crafts alkylation of toluene with tert-butanol over zeolite catalysts (e.g., HY, Hβ) yields predominantly 4-tert-butyltoluene and 3-tert-butyltoluene, with 0% formation of 1-tert-butyl-2-methylbenzene due to kinetic and spatial constraints within the catalyst pores [1]. Consequently, this specific ortho-isomer cannot be generated in situ via bulk alkylation.

Evidence DimensionIsomer yield in standard zeolite-catalyzed toluene alkylation
Target Compound Data0% yield (trace/not found)
Comparator Or Baseline4-tert-butyltoluene (major kinetically favored product)
Quantified DifferenceComplete exclusion of the ortho-isomer during standard bulk synthesis
ConditionsVapor phase tert-butylation of toluene over large-pore zeolites (HY, Hβ, HMCM-22) at 473 K

Buyers requiring ortho-tert-butyl derivatives cannot rely on cheap bulk alkylation of toluene and must procure this specific isomer as a dedicated starting material.

Direct Oxidation to Sterically Hindered 2-tert-Butylbenzoic Acid

The liquid-phase oxidation of 1-tert-butyl-2-methylbenzene specifically yields 2-tert-butylbenzoic acid, a highly hindered building block used in pharmaceuticals and specialized coatings . Substituting with 4-tert-butyltoluene would yield the unhindered 4-tert-butylbenzoic acid, completely altering the downstream spatial profile of the resulting active pharmaceutical ingredient or polymer resin.

Evidence DimensionDownstream oxidation product geometry
Target Compound DataYields 2-tert-butylbenzoic acid (ortho-hindered carboxylate)
Comparator Or Baseline4-tert-butyltoluene (Yields 4-tert-butylbenzoic acid, unhindered carboxylate)
Quantified DifferenceShift from an unhindered para-carboxylate to a highly shielded ortho-carboxylate
ConditionsLiquid-phase oxidation with molecular oxygen and metal catalysts

Procurement of the exact 1,2-isomer is mandatory for synthetic pathways requiring an ortho-tert-butyl directing or shielding group on a benzoic acid scaffold.

Synthesis of Sterically Encumbered Ligands

Leveraging its +27 kJ/mol steric strain, this compound is procured as a foundational building block for designing highly hindered transition metal ligands, where the ortho-tert-butyl group is required to shield the metal center and enforce specific coordination geometries [1].

Production of 2-tert-Butylbenzoic Acid

It serves as the exclusive direct precursor for 2-tert-butylbenzoic acid via liquid-phase oxidation. This hindered carboxylic acid is a critical intermediate in the manufacture of specialized pharmaceuticals, agrochemicals, and sterically shielded polymer resins .

Thermochemical and Kinetic Benchmarking

Due to its extreme 1,2-steric clash, it is widely procured as a standard model compound in physical organic chemistry to study the limits of ortho-steric hindrance, reaction kinetics, and electrophilic aromatic substitution behavior under severe spatial constraints [1].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (44.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (44.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (44.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (44.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (44.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

27138-21-2
1074-92-6

Wikipedia

Benzene, 1-(1,1-dimethylethyl)-2-methyl-

Dates

Last modified: 08-15-2023

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